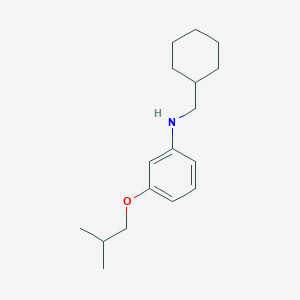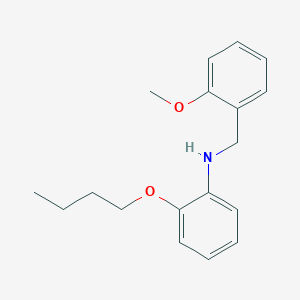![molecular formula C26H31NO3 B1385670 N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline CAS No. 1040687-46-4](/img/structure/B1385670.png)
N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline involves multiple steps, typically starting with the preparation of the intermediate compounds. The exact synthetic route and reaction conditions are often proprietary and specific to the manufacturer. general methods involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. Typically, such compounds are produced in specialized chemical manufacturing facilities that adhere to stringent quality control and safety standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline is used extensively in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, functions, and structures. Additionally, it has applications in organic chemistry research, where it is used to explore various chemical reactions and mechanisms .
Mechanism of Action
The exact mechanism of action for N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline is not well-documented. it is known to interact with specific molecular targets and pathways in proteomics research. These interactions help researchers understand protein functions and interactions at a molecular level .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline: This compound has a similar structure but differs in the position of the phenoxyethoxy group.
N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline: This is the compound and serves as a reference point for comparison.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to be used in specialized research applications. Its ability to interact with proteins and other biomolecules makes it valuable in proteomics research .
Properties
IUPAC Name |
N-[(4-pentoxyphenyl)methyl]-2-(2-phenoxyethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-2-3-9-18-28-24-16-14-22(15-17-24)21-27-25-12-7-8-13-26(25)30-20-19-29-23-10-5-4-6-11-23/h4-8,10-17,27H,2-3,9,18-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJBALRKSASOPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OCCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385591.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine](/img/structure/B1385592.png)




![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385602.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385605.png)
![3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline](/img/structure/B1385606.png)

![3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385609.png)
